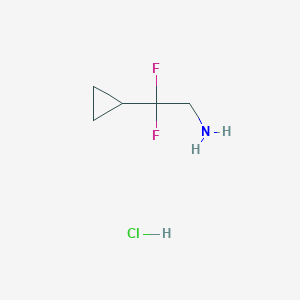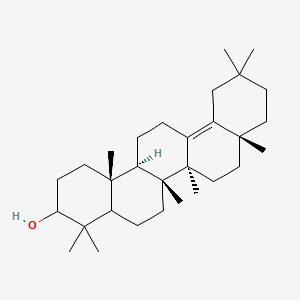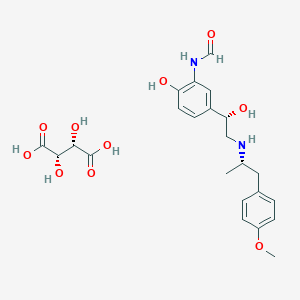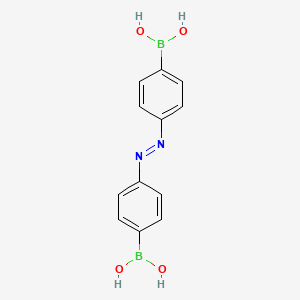
5α-Androsta-2,16-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-Androsta-2,16-diene is a steroidal compound with the molecular formula C19H28. It is a derivative of androstane and is known for its role in various biochemical and pharmacological processes. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Androsta-2,16-diene typically involves the reduction of androstane derivatives. One common method is the reduction of 5α-androstane-3,17-dione using specific reducing agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or chloroform and catalysts to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum have been used to convert phytosterols into 5α-androstane derivatives . This method leverages the enzymatic activity of 5α-reductase and glucose-6-phosphate dehydrogenase to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 5α-Androsta-2,16-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Scientific Research Applications
5α-Androsta-2,16-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reactant in various organic reactions.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5α-Androsta-2,16-diene involves its interaction with specific molecular targets, primarily androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, contributing to its pharmacological effects .
Comparison with Similar Compounds
Androstadienone: A related compound known for its pheromone-like activities and its role in modulating mood and behavior.
Androsta-3,5-diene-7,17-dione: Another steroidal compound with similar structural features, used in various biochemical studies.
Uniqueness: 5α-Androsta-2,16-diene is unique due to its specific structure, which allows it to interact with androgen receptors in a distinct manner. This unique interaction makes it a valuable compound for research in steroid metabolism and pharmacology.
Properties
CAS No. |
50588-44-8 |
|---|---|
Molecular Formula |
C₁₉H₂₈ |
Molecular Weight |
270.45 |
Synonyms |
(5α)-Androsta-2,16-diene; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)





![4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)
